

Safe Handling and Operational Protocol: 2-Chloro-N-(3-methylphenyl)acetamide

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Compound of Interest

Compound Name: 2-chloro-N-(3-methylphenyl)acetamide

CAS No.: 32428-61-8

Cat. No.: B1581061

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Introduction & Chemical Identity

2-Chloro-N-(3-methylphenyl)acetamide (CAS: 32428-61-8), also known as 2-chloro-N-m-tolylacetamide, is a specialized

-chloroacetamide intermediate used primarily in the synthesis of pharmaceutical agents (e.g., lidocaine analogs) and agrochemicals.

Unlike simple amides, the presence of the

-chlorine atom adjacent to the carbonyl group creates a highly electrophilic center. This structural feature defines its utility in organic synthesis (

reactions) but also dictates its hazardous biological profile (alkylation of cellular nucleophiles).

Property	Detail
CAS Number	32428-61-8
Molecular Formula	
Molecular Weight	183.63 g/mol
Physical State	Solid (Crystalline powder)
Solubility	Soluble in organic solvents (DCM, Ethyl Acetate); limited water solubility.

Hazard Identification & Mechanistic Toxicology

The Alkylation Threat

The primary safety concern with **2-chloro-N-(3-methylphenyl)acetamide** is its capacity to act as a direct-acting alkylating agent.

- Mechanism: The carbon atom bearing the chlorine is electron-deficient. Upon contact with biological systems, it undergoes nucleophilic substitution () with electron-rich biomolecules.
- Targets: It preferentially targets thiol (-SH) groups in proteins (e.g., Glutathione) and nitrogen atoms in DNA bases.
- Consequence: Depletion of cellular Glutathione (GSH) leads to an accumulation of Reactive Oxygen Species (ROS), causing oxidative stress and triggering apoptotic pathways (mitochondrial dysfunction).

GHS Classification & Risk Profile

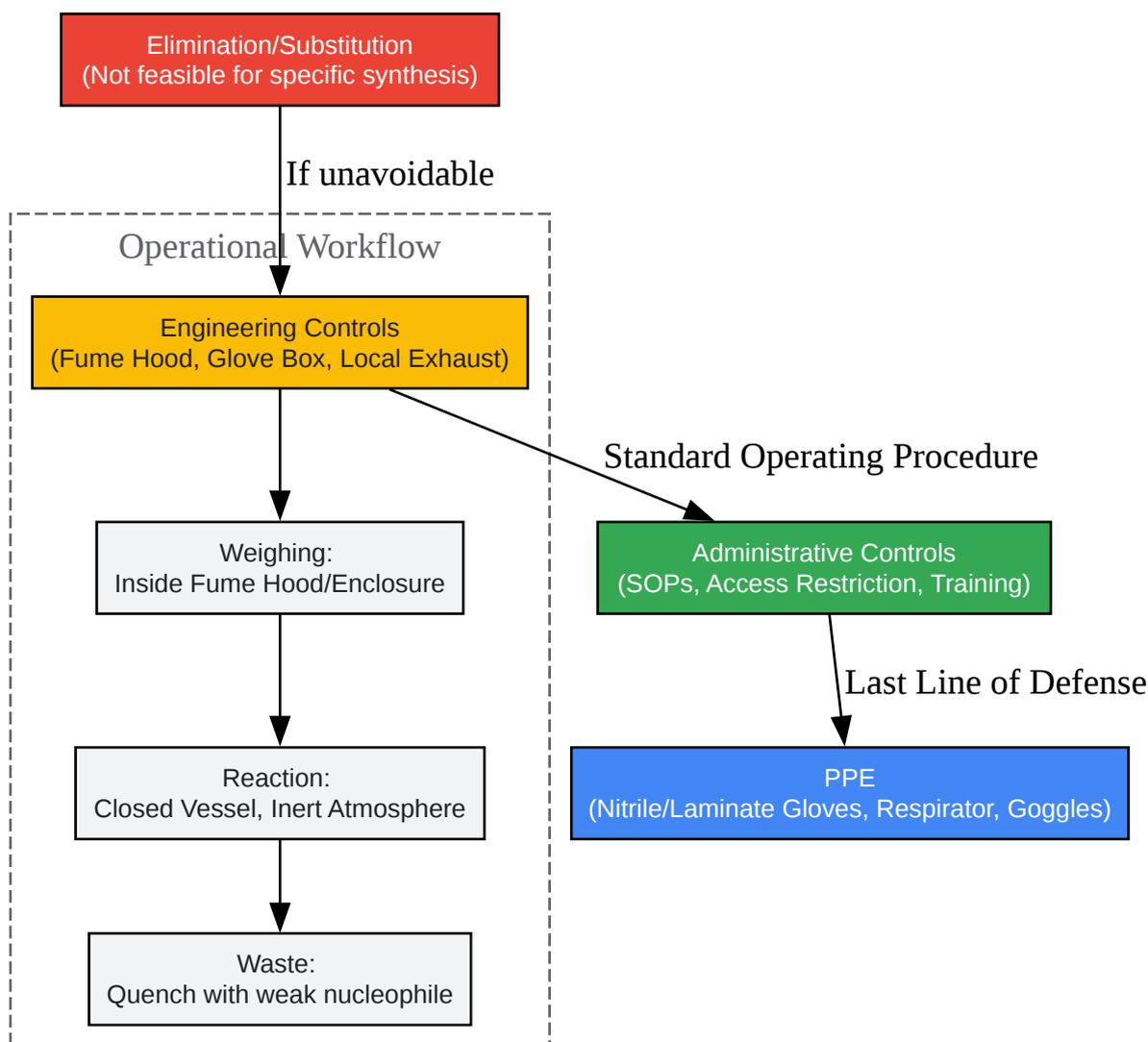
Based on structural analogs and class effects of

-chloroacetamides.

Hazard Class	Code	Description
Acute Toxicity (Oral)	H301	Toxic if swallowed.[1][2][3]
Skin Sensitization	H317	May cause an allergic skin reaction (Potent sensitizer).
Irritation	H315/H319	Causes skin irritation and serious eye irritation.[1][4][5]
Reproductive Tox.	H361	Suspected of damaging fertility or the unborn child.[2][6][7][8]
STOT - SE	H335	May cause respiratory irritation.[1][4][5]

Operational Risk Control (Hierarchy of Controls)

To mitigate the risks of alkylation and sensitization, a redundant control system is required. Reliance on PPE alone is insufficient.



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Figure 1: Hierarchy of controls emphasizing engineering barriers over PPE.

Engineering Controls

- Primary Barrier: All handling of the solid powder must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
- Static Control: Use an ionizing bar or anti-static gun during weighing to prevent electrostatic dispersion of the fine powder.

- Vessel Venting: Reactions involving this compound often generate HCl if synthesized in situ; ensure reaction vessels are vented through a scrubber or neutralizing trap.

Personal Protective Equipment (PPE)

- Hand Protection: Double-gloving is mandatory.
 - Inner Layer: Nitrile (4 mil).
 - Outer Layer: Nitrile (minimum 5 mil) or Silver Shield® (Laminate) for prolonged handling.
 - Rationale:
 - haloacetamides can permeate standard latex/thin nitrile rapidly.
- Respiratory: If fume hood work is not possible (e.g., maintenance), a full-face respirator with P100 (HEPA) + Organic Vapor cartridges is required.
- Eye/Face: Chemical splash goggles. A face shield is recommended during scale-up operations.

Experimental Handling Protocol

Preparation and Weighing

- Decontamination Prep: Line the fume hood work surface with an absorbent, plastic-backed mat.
- Weighing: Do not use a spatula that generates static. Use a disposable anti-static weighing boat.
- Solvent Addition: Add solvent (e.g., DCM or THF) to the solid immediately after weighing to suppress dust generation.

Reaction Setup (Synthesis Context)

When using **2-chloro-N-(3-methylphenyl)acetamide** as an electrophile:

- **Temperature Control:** Reactions with strong nucleophiles (amines, thiols) are exothermic. Cool the reaction vessel to 0°C before addition.
- **Addition Rate:** Add the chloroacetamide solution dropwise to the nucleophile to prevent thermal runaway.

Quenching and Waste Disposal

- **Quenching:** Unreacted material should be quenched before disposal. Treat the reaction mixture with an excess of a mild nucleophile (e.g., aqueous ammonia or sodium thiosulfate) to displace the reactive chloride.
- **Disposal:** Collect all solid and liquid waste in a container explicitly labeled "Toxic - Alkylating Agent". Do not mix with general organic waste streams without deactivation.

Emergency Response Procedures

Exposure Response

- **Skin Contact:** Immediate alkylation risk. Wash with soap and water for 15 minutes.^[9] Do not use alcohol (increases permeability).
- **Eye Contact:** Flush with water for 15 minutes.^[9] Seek immediate ophthalmological evaluation.
- **Inhalation:** Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).

Spill Cleanup

- **Evacuate:** Clear the immediate area.
- **PPE Up:** Don full PPE including respiratory protection.
- **Contain:** Cover the spill with a wet absorbent pad (dampened with water or PEG-400) to prevent dust generation. Do not dry sweep.
- **Deactivate:** Wipe the surface with a dilute solution of sodium thiosulfate (5%) to neutralize trace residues.

Toxicity Pathway Visualization

Understanding the cellular impact ensures adherence to safety protocols.



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Figure 2: Mechanistic pathway of

-chloroacetamide toxicity leading to cellular apoptosis.

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